molecular formula C14H17N3 B1679037 N-methylquipazine CAS No. 28614-26-8

N-methylquipazine

Cat. No.: B1679037
CAS No.: 28614-26-8
M. Wt: 227.3 g/mol
InChI Key: HOMWNUXPSJQSSU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-methylquipazine has been found to interact with serotonin receptors, specifically the 5-HT 3 receptors . It has almost the same affinity for 5-HT 3 sites as quipazine but unlike the latter, does not bind to 5-HT 1B sites . This interaction with serotonin receptors suggests that this compound may play a role in biochemical reactions involving these receptors.

Cellular Effects

The effects of this compound on cells are largely due to its interaction with serotonin receptors. As a 5-HT 3 agonist, this compound can mimic the effects of serotonin by stimulating the physiologic activity at the cell receptors . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors. As a 5-HT 3 agonist, it can bind to these receptors and stimulate their activity . This can lead to changes in gene expression and potentially influence the activity of other biomolecules.

Preparation Methods

The synthesis of N-methylquipazine involves the substitution of a hydrogen atom in the quinoline structure with a 4-methylpiperazin-1-yl group . One common method for preparing this compound is by reacting quinoline with 4-methylpiperazine under appropriate conditions. The reaction typically requires a solvent and a catalyst to facilitate the substitution process . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-methylquipazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-methylquipazine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

N-methylquipazine is similar to other compounds that act as agonists of the 5-HT3 receptor, such as quipazine . this compound has a unique structure with a 4-methylpiperazin-1-yl group, which distinguishes it from other 5-HT3 receptor agonists . Other similar compounds include:

This compound’s unique structure and high affinity for the 5-HT3 receptor make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWNUXPSJQSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043731
Record name N-Methylquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28614-26-8
Record name N-Methylquipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28614-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLQUIPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-methylquipazine interact with its target and what are the downstream effects?

A1: this compound (NMQ) is a putative 5-hydroxytryptamine3 (5-HT3) receptor agonist []. When locally applied in the anterior medial prefrontal cortex (AmPFc) of rats, NMQ increases extracellular dopamine (DA) levels in a concentration-dependent manner []. This effect is likely mediated by the activation of 5-HT3 receptors, as it is attenuated by the co-administration of tetrodotoxin, a sodium channel blocker that inhibits axonal impulse flow []. The increase in extracellular DA levels is also dependent on extracellular calcium, suggesting that NMQ triggers DA release through a calcium-dependent mechanism [].

Q2: What is known about the structure-activity relationship (SAR) of arylpiperazines like this compound in relation to their 5-HT3 receptor activity?

A2: Comparative molecular field analysis (CoMFA) studies have been conducted on arylpiperazines, including NMQ, to understand the structural features influencing their 5-HT3 receptor antagonist activity []. These studies revealed that the protonated form of these molecules tends to yield better statistical models, suggesting the importance of charge distribution in their interaction with the 5-HT3 receptor []. Furthermore, the CoMFA models were able to predict the pKi values of NMQ and its analogues, highlighting the usefulness of such computational approaches in understanding SAR and guiding the design of novel 5-HT3 receptor ligands [].

Q3: Are there any known analytical methods for characterizing this compound?

A3: While the provided abstracts do not detail specific analytical methods for this compound itself, a closely related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, has been characterized using X-ray crystallography []. This technique allowed researchers to determine the compound's crystal structure, revealing details about its bond lengths, angles, and conformation []. Such structural information is valuable for understanding the molecule's physicochemical properties and potential interactions with biological targets.

Q4: What are the potential applications of computational chemistry and modeling in studying compounds like this compound?

A4: As demonstrated by the CoMFA studies on arylpiperazines [], computational chemistry tools can be valuable for investigating the SAR of these compounds. These methods can help identify key structural features that contribute to their binding affinity and selectivity towards the 5-HT3 receptor. Such information can then guide the design of novel molecules with improved potency, selectivity, or pharmacokinetic properties. Additionally, computational modeling techniques like molecular docking and molecular dynamics simulations can provide insights into the binding mode of these compounds to their target receptors at a molecular level.

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